1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one, with the CAS number 1049428-66-1, is a complex organic compound notable for its diverse applications in scientific research. This compound features a unique molecular structure that includes a tetrazole ring, a piperazine moiety, and a phenoxypropanone group, contributing to its pharmacological properties and potential therapeutic uses. The molecular formula is , and it possesses a molecular weight of approximately 426.9 g/mol .
Methods and Technical Details
The synthesis of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves several key steps:
The molecular structure of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one can be described as follows:
The InChI representation for this compound is: InChI=1S/C21H23ClN6O2/c1-16(30-19-5-3-2-4-6-19)21(29)27-13-11-26(12-14-27)15-20-23-24-25-28(20)18-9-7-17(22)8-10-18/h2-10,16H,11-15H2,1H3
.
Reactions and Technical Details
The compound can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for various applications in medicinal chemistry .
The mechanism of action for 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one likely involves modulation of neurotransmitter systems due to its structural similarity to known pharmacological agents. Specifically:
The physical and chemical properties of 1-(4-chlorophenyl)-1H-tetrazol are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 426.9 g/mol |
Molecular Formula | |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are crucial for understanding its behavior in various environments and applications .
Scientific Uses
This compound has potential applications in various fields:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6